Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-
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Overview
Description
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in drug development. The compound’s structure consists of a benzene ring fused to an isoquinoline moiety, with a 4-chlorophenyl group attached at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . The Pomeranz–Fritsch reaction is another efficient method for the preparation of isoquinoline, which can then be further modified to obtain the desired derivative .
Chemical Reactions Analysis
Types of Reactions
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in nitrobenzene for bromination; concentrated sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted isoquinolines, N-oxides, and dihydro derivatives .
Scientific Research Applications
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an excitatory amino acid antagonist.
Mechanism of Action
The mechanism of action of Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- involves its interaction with specific molecular targets and pathways. As an excitatory amino acid antagonist, it inhibits the activity of excitatory neurotransmitters, thereby modulating synaptic transmission and neuronal excitability . The compound’s effects are mediated through its binding to allosteric sites on target proteins, leading to conformational changes and altered function .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a starting material for the synthesis of various derivatives.
Quinoline: Known for its antimalarial properties and used as a scaffold in drug development.
Benz[c]pyridine: Another benzopyridine derivative with similar chemical properties.
Uniqueness
Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its potential as a therapeutic agent and differentiates it from other isoquinoline derivatives .
Properties
CAS No. |
59280-57-8 |
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Molecular Formula |
C19H14ClN |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,2-dihydrobenzo[f]isoquinoline |
InChI |
InChI=1S/C19H14ClN/c20-15-8-5-14(6-9-15)19-18-10-7-13-3-1-2-4-16(13)17(18)11-12-21-19/h1-10H,11-12H2 |
InChI Key |
KLICMWJMGNWGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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